molecular formula C19H22N2O5S B4421064 3-METHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-PHENYLBENZENE-1-SULFONAMIDE

3-METHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-PHENYLBENZENE-1-SULFONAMIDE

Cat. No.: B4421064
M. Wt: 390.5 g/mol
InChI Key: CROAOLSRXSSNHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-METHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-PHENYLBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a morpholine ring, a sulfonamide group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-PHENYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methyl-4-hydroxybenzenesulfonamide with 2-(morpholin-4-yl)-2-oxoethanol under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-PHENYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3-METHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-PHENYLBENZENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-METHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-PHENYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The morpholine ring and sulfonamide group are key functional groups that enable the compound to bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anti-tumor activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-PHENYLBENZENE-1-SULFONAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the morpholine ring and sulfonamide group allows for diverse chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

3-methyl-4-(2-morpholin-4-yl-2-oxoethoxy)-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-15-13-17(27(23,24)20-16-5-3-2-4-6-16)7-8-18(15)26-14-19(22)21-9-11-25-12-10-21/h2-8,13,20H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROAOLSRXSSNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2)OCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-METHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-PHENYLBENZENE-1-SULFONAMIDE

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